3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
Description
Properties
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-11-9-14-5-1-2-6-15(14)13-20)10-12-21-16-7-3-4-8-17(16)24-19(21)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBVRNHVEMMNAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer.
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket.
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme. The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency, suggesting it may have favorable bioavailability
Biological Activity
The compound 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a benzo[d]oxazole moiety and a 3,4-dihydroisoquinoline unit. The molecular formula is with a molecular weight of 365.41 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 365.41 g/mol |
| CAS Number | 899920-22-0 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an inhibitor of key enzymes and its effects on different biological systems.
Enzyme Inhibition
One of the primary areas of research has focused on the compound's inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterase (ChE) .
- Monoamine Oxidase (MAO) : Studies have shown that the compound exhibits significant inhibitory activity against MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. The IC50 values for inhibition were reported to be in the range of 14.80 ± 5.45 μM, indicating potent activity compared to standard inhibitors .
- Cholinesterase (ChE) : The compound was also evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While some derivatives showed promising BuChE inhibition rates, the overall activity was less potent than established drugs like tacrine .
Antioxidant Activity
The antioxidant potential of this compound was assessed through various assays measuring its ability to scavenge free radicals. The results indicated that certain derivatives exhibited high DPPH radical scavenging activity, suggesting potential applications in preventing oxidative stress-related diseases .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Effects : In an animal model, administration of the compound resulted in significant reductions in immobility time during forced swim tests, suggesting antidepressant-like effects. This correlates with its MAO-B inhibitory activity, which can enhance serotonin and norepinephrine levels in the brain .
- Anticancer Activity : The compound's derivatives were tested against cancer cell lines such as MCF-7 and HepG2. Some derivatives demonstrated IC50 values as low as 2.09 μM against these cell lines, indicating strong anticancer properties .
The proposed mechanisms underlying the biological activities include:
- Inhibition of Neurotransmitter Metabolism : By inhibiting MAO-B, the compound increases levels of neurotransmitters, which may contribute to its antidepressant effects.
- Free Radical Scavenging : The antioxidant properties are attributed to the ability of the compound to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Q & A
Basic Synthesis and Optimization
Q1: What are the standard synthetic routes for preparing 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized for higher yields? Methodological Answer: The compound is typically synthesized via multi-step protocols involving alkylation, condensation, and cyclization. Key steps include:
- Intermediate Preparation : Bromopropyl derivatives (e.g., 3-(3-bromopropyl)benzo[d]oxazol-2(3H)-one) are synthesized using alkylation (General Procedure A, yield 59%) .
- Piperazine Coupling : The brominated intermediate reacts with piperazine derivatives under reflux in acetonitrile (General Procedure D), yielding bivalent ligands (e.g., 53–67% yields) .
- Optimization : Adjusting solvent polarity (DMSO vs. DMF), reaction time (24–48 hours), and stoichiometric ratios (1:1.2 for amine:bromide) improves yields. For example, using DMSO increases solubility of polar intermediates, reducing side products .
Table 1 : Representative Synthetic Protocols
| Procedure | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| General A | K₂CO₃, DMF, 80°C | 59% | |
| General D | Piperazine, CH₃CN, reflux | 53–67% |
Structural Characterization
Q2: How is the structural integrity of this compound validated in academic research? Methodological Answer: Rigorous characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry. For example, aromatic protons appear at δ 7.85–6.76 (m, 8H), and piperazine methylenes at δ 3.68–3.08 (m, 12H) .
- HRMS : Validates molecular formula (e.g., C₂₆H₃₂N₄O₄ [M+H]⁺: calcd 464.2424, found 465.2491) .
- Elemental Analysis : Discrepancies in C/H/N percentages (e.g., C: calcd 58.10% vs. found 58.65%) highlight the need for repeated purification .
Advanced SAR and Biological Activity
Q3: How do structural modifications influence the compound’s biological activity, and what are key SAR trends? Methodological Answer:
- Bivalent Ligands : Extending alkyl chain length (e.g., pentyl vs. ethyl linkers) enhances binding to targets like GPCRs, as seen in improved IC₅₀ values .
- Heterocycle Substitution : Replacing benzoxazolone with benzothiazolone increases antimicrobial activity (MIC: 2 µg/mL vs. 8 µg/mL for S. aureus) .
- Dual-Action Design : Incorporating morpholinomethyl or triazole moieties (e.g., AG-0029) enables dopamine D2/H3 receptor polypharmacology, critical for neurodegenerative research .
Table 2 : SAR Trends in Analogues
| Modification | Biological Impact | Reference |
|---|---|---|
| Longer alkyl chains | Improved GPCR affinity | |
| Benzothiazolone core | Enhanced antimicrobial activity | |
| Triazole addition | Increased kinase inhibition |
Data Contradiction Resolution
Q4: How should researchers address discrepancies between calculated and experimental elemental analysis data? Methodological Answer: Discrepancies (e.g., N: calcd 10.42% vs. found 9.97% ) arise from residual solvents or incomplete crystallization. Mitigation strategies include:
- Repetitive Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove impurities.
- Thermogravimetric Analysis (TGA) : Quantify solvent retention post-synthesis.
- High-Resolution Techniques : LC-MS/MS confirms purity >95% before elemental analysis .
Pharmacological Mechanism Elucidation
Q5: What methodologies are used to study the compound’s anticancer or antimicrobial mechanisms? Methodological Answer:
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death induction (e.g., 40% apoptosis at 10 µM in HeLa cells) .
- Enzyme Inhibition : Fluorescence polarization assays measure inhibition of topoisomerase II (IC₅₀: 1.2 µM) .
- Molecular Docking : AutoDock Vina predicts binding to ATP pockets (e.g., EGFR kinase, ΔG = -9.8 kcal/mol) .
Advanced Purification Challenges
Q6: What purification challenges arise during synthesis, and how are they resolved? Methodological Answer:
- Oil vs. Solid Intermediates : Oily products (e.g., 5k ) require silica gel chromatography with gradient elution (hexane → EtOAc).
- Halogen Contamination : Bromine residues in intermediates are removed via activated charcoal treatment .
Computational Modeling Integration
Q7: How can molecular dynamics (MD) simulations guide the design of analogues? Methodological Answer:
- Binding Stability : GROMACS simulations (100 ns) assess ligand-protein complex stability (RMSD < 2 Å for >80% simulation time) .
- Free Energy Calculations : MM/GBSA predicts ΔG binding for prioritization of synthetic targets .
Toxicity and ADMET Profiling
Q8: What in silico/in vitro methods predict the compound’s ADMET properties? Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
